molecular formula C13H14N6O3S B2736937 8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine CAS No. 910443-22-0

8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Cat. No. B2736937
CAS RN: 910443-22-0
M. Wt: 334.35
InChI Key: LSXVTZXZILPEPK-UHFFFAOYSA-N
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Description

The compound “8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine” is a derivative of 1,2,4-triazine . Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives involves various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of “8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine” is complex, with a fused ring system incorporating triazine and indole moieties . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These reactions are often used in the synthesis of various derivatives of these compounds .

Future Directions

The future directions in the research of “8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine” and similar compounds could involve further exploration of their biological activities and potential applications. The development of more efficient synthetic routes and the investigation of their mechanism of action could also be areas of future research .

properties

IUPAC Name

8-morpholin-4-ylsulfonyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3S/c14-13-16-12-11(17-18-13)9-7-8(1-2-10(9)15-12)23(20,21)19-3-5-22-6-4-19/h1-2,7H,3-6H2,(H3,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXVTZXZILPEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC4=C3N=NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine

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